REACTION_CXSMILES
|
BrC1C=CC(C(N)=O)=CC=1.O=CC(Cl)(Cl)[Cl:14].[Br:17][C:18]1[CH:32]=[CH:31][C:21]([C:22]([NH:24][CH:25](O)[C:26]([Cl:29])([Cl:28])[Cl:27])=[O:23])=[CH:20][CH:19]=1.P(Cl)(Cl)(Cl)(Cl)Cl>C1COCC1.C(Cl)(Cl)Cl>[Br:17][C:18]1[CH:32]=[CH:31][C:21]([C:22]([NH:24][CH:25]([Cl:14])[C:26]([Cl:29])([Cl:28])[Cl:27])=[O:23])=[CH:20][CH:19]=1
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)N)C=C1
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Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.26 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)O)C=C1
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Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated for 30 minutes
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Duration
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30 min
|
Type
|
CUSTOM
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Details
|
Solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
The product was isolated from a standard aqueous work-up and extraction
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C(=O)NC(C(Cl)(Cl)Cl)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |